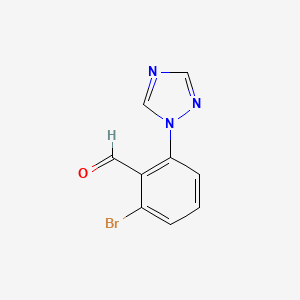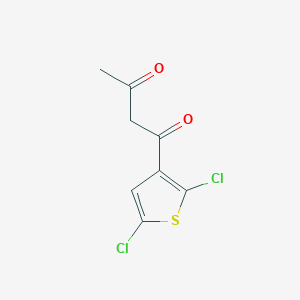![molecular formula C9H21NO2 B15275239 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns and other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkyl chlorides or other substituted derivatives.
Scientific Research Applications
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the preparation of bioconjugates and as a linker in the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2,2-Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a dimethylpropylamino group.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an aminoethoxy group instead of a dimethylpropylamino group.
Uniqueness
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a nucleophile and its solubility in various solvents make it particularly useful in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-9(2,3)8-10-4-6-12-7-5-11/h10-11H,4-8H2,1-3H3 |
InChI Key |
AWDXGZZOYKLOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)


![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)




![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
